molecular formula C32H46N7O20P3S B153744 Sinapoyl-CoA CAS No. 54429-80-0

Sinapoyl-CoA

Cat. No.: B153744
CAS No.: 54429-80-0
M. Wt: 973.7 g/mol
InChI Key: RBFUWESMWRUGFY-GSNIOFLCSA-N
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Description

Sinapoyl-Coenzyme A (Sinapoyl-CoA) is a derivative of coenzyme A, formed through the esterification of coenzyme A with sinapic acid. This compound plays a crucial role in the biosynthesis of various plant secondary metabolites, particularly in the phenylpropanoid pathway. This compound is a yellow solid that is soluble in organic solvents such as methanol and dichloromethane. It is stable under both acidic and basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapoyl-CoA can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves the esterification of coenzyme A with sinapic acid under acidic conditions. This reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recombinant enzymes. For example, enzymes such as caffeic acid 3-O-methyltransferase and 4-coumarate-CoA ligase are used to convert sinapic acid into this compound. These enzymes can be cloned from various plant species and expressed in microbial systems for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sinapoyl-CoA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sinapoyl-CoA exerts its effects primarily through its role in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of sinapoyl esters and other phenolic compounds. These compounds are involved in plant defense, UV protection, and structural integrity. The molecular targets include enzymes such as 4-coumarate-CoA ligase and caffeic acid 3-O-methyltransferase .

Comparison with Similar Compounds

  • Feruloyl-CoA
  • Caffeoyl-CoA
  • p-Coumaroyl-CoA

Comparison: Sinapoyl-CoA is unique due to its specific role in the biosynthesis of sinapoyl esters, which are abundant in plants of the Brassicaceae family. Unlike feruloyl-CoA and caffeoyl-CoA, which are more commonly involved in lignin biosynthesis, this compound is primarily associated with the production of sinapoyl esters that have distinct biological activities, such as UV protection and antimicrobial properties .

Biological Activity

Sinapoyl-CoA is a hydroxycinnamic acid derivative that plays a crucial role in plant metabolism, particularly in the biosynthesis of lignin and various secondary metabolites. This compound is formed through the action of specific enzymes and is involved in several biological processes, including plant defense mechanisms and the regulation of metabolic pathways.

1. Biosynthesis and Enzymatic Activity

This compound is synthesized from sinapic acid, which is derived from phenylalanine through the phenylpropanoid pathway. The key enzyme involved in this conversion is cinnamoyl-CoA reductase (CCR) , which catalyzes the reduction of cinnamoyl-CoA esters to their corresponding aldehydes. Research indicates that CCR shows a significant substrate specificity towards this compound, with varying catalytic efficiencies depending on the substrate used.

Table 1: Enzymatic Activity of CCR with Different Substrates

SubstrateK_cat (s⁻¹)K_m (μM)Relative Activity (%)
Feruloyl-CoA5.637.4100
This compound5.18.365.4
p-Coumaroyl-CoA2.245.021.6
Caffeoyl-CoA0.550.0<10

This table highlights that this compound has a relatively high catalytic efficiency compared to other substrates, indicating its importance in lignin biosynthesis and secondary metabolite production .

2. Biological Functions and Implications

This compound participates in several biological functions:

  • Lignin Biosynthesis : It serves as a precursor for sinapaldehyde, which is incorporated into lignin polymers, contributing to the structural integrity of plant cell walls .
  • Plant Defense : The compound is implicated in plant defense mechanisms against pathogens due to its role in producing phenolic compounds that exhibit antimicrobial properties .
  • Regulation of Metabolic Pathways : this compound acts as an acyl donor in the formation of polyamine conjugates, such as disinapoyl spermidine, which may play roles in stress responses and signaling .

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study on Medicago truncatula demonstrated that CCR enzymes preferentially utilize this compound over other substrates, confirming its significant role in lignin biosynthesis .
  • Another research highlighted that mutations in active site residues of CCR could alter substrate specificity, suggesting potential modifications to enhance this compound utilization for improved lignin production .

Table 2: Case Study Summary on this compound

Study FocusKey Findings
Lignin Biosynthesis in M. truncatulaHigh activity of CCR with this compound; important for structural integrity .
Enzyme MutagenesisMutations affecting CCR active site altered substrate specificity towards this compound .
Antimicrobial ActivityThis compound derivatives showed significant antibacterial properties against various pathogens .

4.

This compound is a vital compound in plant metabolism with significant implications for lignin biosynthesis and plant defense mechanisms. Its enzymatic activity, particularly via CCR, underscores its importance as a substrate in various biochemical pathways. Further research into its applications could enhance our understanding of plant resilience and metabolic engineering for agricultural improvements.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUWESMWRUGFY-GSNIOFLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N7O20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474893
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

973.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54429-80-0
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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